

Spectroscopic Analysis of 5-Methylpyrimidin-4(5H)-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylpyrimidin-4(5H)-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylpyrimidin-4(5H)-one** and its closely related analogs. Due to the limited availability of complete experimental datasets for the title compound, this document presents a compilation of spectroscopic information for structurally similar pyrimidine derivatives to serve as a valuable reference for researchers. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes a workflow for the spectroscopic analysis of synthesized compounds.

Spectroscopic Data of Related Pyrimidine Derivatives

While a complete experimental dataset for **5-Methylpyrimidin-4(5H)-one** is not readily available in the public domain, the following tables summarize the spectroscopic data for the closely related compounds: 4-Methylpyrimidine and 5-Methylpyrimidine. This information can be used to predict the expected spectral characteristics of **5-Methylpyrimidin-4(5H)-one**.

NMR Spectroscopy Data

Table 1: ^{13}C NMR Data for 4-Methylpyrimidine

Chemical Shift (δ) ppm	Assignment
167.0	C4
158.5	C2
150.0	C6
121.5	C5
24.0	CH ₃

Solvent and frequency not specified in the source.[\[1\]](#)

IR Spectroscopy Data

Table 2: Infrared (IR) Spectroscopy Data for 4-Methylpyrimidine

Wavenumber (cm ⁻¹)	Interpretation
2850-3000	C-H stretch (sp ³)
1450-1470	C-H bend
1370-1380	C-H methyl umbrella bend
800-1200	C-C stretch
720-725	C-H bend

Sample state: Liquid (Neat)[\[2\]](#)

Mass Spectrometry Data

Table 3: Mass Spectrometry (Electron Ionization) Data for 5-Methylpyrimidine

m/z	Interpretation
94	$[M]^+$ (Molecular Ion)
67	$[M-HCN]^+$
53	$[C_3H_3N]^+$
40	$[C_2H_2N]^+$

Ionization Method: Electron Ionization (EI)[\[3\]](#)

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives and other organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H and ^{13}C NMR Spectroscopy

A sample of the compound (typically 5-10 mg for 1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in an appropriate deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, D_2O) in a 5 mm NMR tube. The spectra are recorded on a spectrometer, such as a Bruker Avance, operating at a specific frequency for 1H and ^{13}C nuclei (e.g., 400 MHz for 1H and 100 MHz for ^{13}C).[\[4\]](#)[\[5\]](#)[\[6\]](#) Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[\[5\]](#)[\[6\]](#) For ^{13}C NMR, a sufficient number of scans is acquired to obtain a good signal-to-noise ratio, and a delay time (d1) is used to ensure proper relaxation of the nuclei.[\[7\]](#)

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method is commonly employed. Approximately 50 mg of the solid is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl). After the solvent evaporates, a thin film of the compound remains. The salt plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[\[8\]](#) Alternatively, a solid sample can be prepared

as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr), and the mixture is pressed into a thin, transparent disk using a hydraulic press.

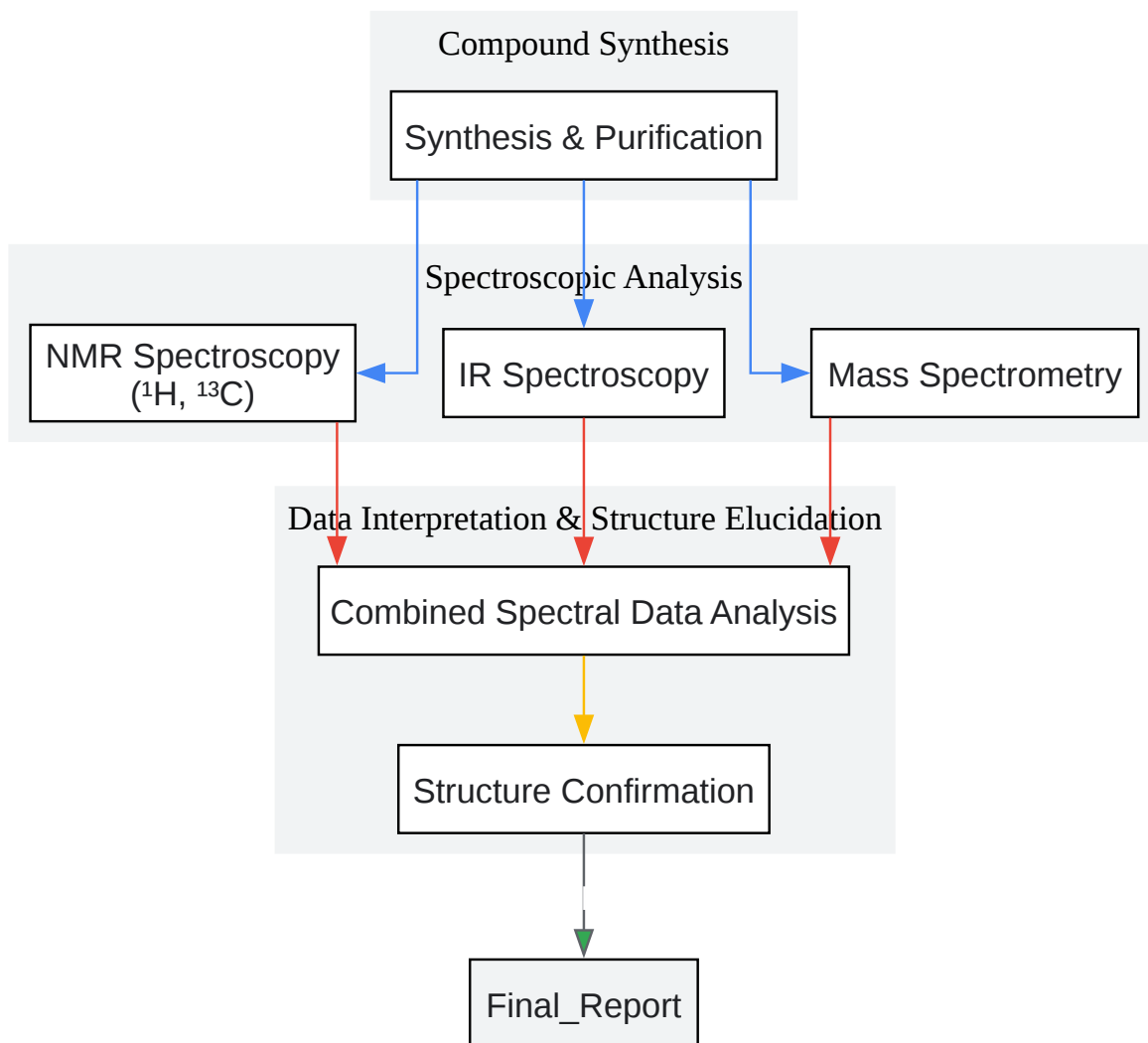
Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a common technique for volatile organic compounds. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).^{[9][10]} For solid samples, a direct insertion probe may be used to introduce the sample into the ion source, where it is heated to achieve the necessary vapor pressure.^[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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